Ethyl 2-[4-(chloromethyl)phenyl]propanoate
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Overview
Description
Ethyl 2-[4-(chloromethyl)phenyl]propanoate is an organic compound with the molecular formula C12H15ClO2. It is a pale yellow liquid that is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-[4-(chloromethyl)phenyl]propanoate can be synthesized through the esterification of 2-(4-chloromethylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the ester group can yield primary alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary alcohols.
Scientific Research Applications
Ethyl 2-[4-(chloromethyl)phenyl]propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-[4-(chloromethyl)phenyl]propanoate involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with biological targets .
Comparison with Similar Compounds
Ethyl 2-[4-(chloromethyl)phenyl]propanoate can be compared with other similar compounds such as:
Ethyl 2-[4-(bromomethyl)phenyl]propanoate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Ethyl 2-[4-(methoxymethyl)phenyl]propanoate: Contains a methoxy group instead of a chloromethyl group, resulting in different chemical properties and uses.
Uniqueness: The presence of the chloromethyl group in this compound makes it a versatile intermediate for various chemical reactions, particularly nucleophilic substitutions. This unique feature distinguishes it from other similar compounds .
Biological Activity
Ethyl 2-[4-(chloromethyl)phenyl]propanoate, identified by its CAS number 43153-03-3, is a compound of significant interest in pharmaceutical and organic chemistry due to its unique structural features and biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in drug synthesis, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a chloromethyl group attached to a phenyl ring, which is further linked to a propanoate ester group. This structure confers specific reactivity patterns that are exploited in various synthetic applications.
Property | Description |
---|---|
Molecular Formula | C12H15ClO2 |
Appearance | Colorless to light yellow liquid |
Solubility | Insoluble in water |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to the reactivity of its chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to potential inhibition or modification of their activity. The ester moiety can undergo hydrolysis, yielding the active acid form, which may further interact with various biological targets.
Key Mechanisms:
- Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles (e.g., amines), generating new compounds.
- Hydrolysis: Under acidic or basic conditions, the ester can hydrolyze to produce the corresponding acid and ethanol.
- Oxidation: The phenyl ring may undergo oxidation, leading to various oxidized derivatives.
Applications in Drug Development
This compound has been employed as an intermediate in the synthesis of several pharmaceutical compounds. Notably, it is used in the preparation of β-blockers such as (S)-esmolol, synthesized with high enantiomeric excess through a transesterification process catalyzed by lipase B from Candida antarctica. This compound's ability to form diverse derivatives makes it a valuable building block in medicinal chemistry.
Case Studies and Research Findings
-
Synthesis of (S)-Esmolol:
- Methodology: A four-step synthesis involving transesterification.
- Results: Achieved 97% enantiomeric excess and a total yield of 26%.
- Significance: Demonstrates the compound's utility in producing therapeutically relevant β-blockers.
- Biological Activity Screening:
-
Comparative Analysis:
- Compared to similar compounds like Ethyl 2-phenylpropanoate (which lacks the chloromethyl group), this compound shows enhanced reactivity and potential for diverse applications due to its unique functional groups.
Properties
IUPAC Name |
ethyl 2-[4-(chloromethyl)phenyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-3-15-12(14)9(2)11-6-4-10(8-13)5-7-11/h4-7,9H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRSKOFNPMYRSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451320 |
Source
|
Record name | Ethyl 2-[4-(chloromethyl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43153-03-3 |
Source
|
Record name | Ethyl 2-[4-(chloromethyl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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